molecular formula C63H110F3N18O22P B6295695 H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA CAS No. 1670270-09-3

H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA

Cat. No.: B6295695
CAS No.: 1670270-09-3
M. Wt: 1559.6 g/mol
InChI Key: AENAHWDMSZIMBS-WVXTWKQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This synthetic peptide features a phosphorylated threonine residue (Thr(PO3H2)) and a trifluoroacetic acid (TFA) counterion. The phosphorylation at Thr introduces a negatively charged phosphate group, which may influence binding affinity, solubility, or cellular uptake . The TFA counterion is typical in synthetic peptides to enhance solubility during purification and storage.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H109N18O20P.C2HF3O2/c1-31(2)44(74-49(83)36(64)17-9-11-23-62)54(88)68-34(7)48(82)73-46(33(5)6)56(90)75-45(32(3)4)55(89)70-38(19-13-25-67-61(65)66)51(85)76-47(35(8)99-100(96,97)98)59(93)79-28-16-22-43(79)58(92)78-27-15-21-42(78)52(86)69-37(18-10-12-24-63)50(84)71-39(29-80)57(91)77-26-14-20-41(77)53(87)72-40(30-81)60(94)95;3-2(4,5)1(6)7/h31-47,80-81H,9-30,62-64H2,1-8H3,(H,68,88)(H,69,86)(H,70,89)(H,71,84)(H,72,87)(H,73,82)(H,74,83)(H,75,90)(H,76,85)(H,94,95)(H4,65,66,67)(H2,96,97,98);(H,6,7)/t34-,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENAHWDMSZIMBS-WVXTWKQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)OP(=O)(O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)OP(=O)(O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H110F3N18O22P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, in this case, lysine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, valine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.

Chemical Reactions Analysis

Types of Reactions

H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the threonine residue with the phosphate group.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield free thiols.

Scientific Research Applications

H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA: has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.

    Biology: Utilized in cell signaling studies and as a tool to investigate cellular processes.

    Industry: Employed in the development of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group on threonine can play a crucial role in these interactions, potentially affecting phosphorylation-dependent signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Peptides

Peptide Sequence Phosphorylation Key Residues Length Notable Features Source
H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA Thr(PO3H2) Val (x4), Pro (x3), Lys (x2), Arg 14-mer Phosphorylated Thr, TFA counterion, Pro-rich region Target Compound
α-peptide (H-Val-Arg-Pro-Glu-His-Pro-Ala-Glu-Thr-Glu-Tyr(PO3H2)-Asp-Ser-Leu-Tyr(PO3H2)-Pro-Glu-Asp-Asp-Leu-OH) Tyr(PO3H2) Pro (x3), Tyr (x2), Glu (x4) 20-mer Dual Tyr phosphorylation, acidic residues
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 None Tyr, Pro, Lys 6-mer Short sequence, amide terminus
H-MET-GLU-VAL-GLY-TRP-TYR-ARG-PRO-PRO-PHE-SER-ARG-VAL-VAL-HIS-LEU-TYR-ARG-ASN-GLY-LYS-OH None Pro (x2), Arg (x3), Tyr (x2) 21-mer Long hydrophobic core, multiple Arg residues

Key Observations :

  • The target peptide’s Thr(PO3H2) distinguishes it from non-phosphorylated analogs (e.g., ), likely altering electrostatic interactions and membrane permeability .
  • The Pro-Pro-Lys-Ser-Pro-Ser motif resembles structural elements in signaling peptides, where Pro residues stabilize turns and Ser phosphorylation modulates activity .

Functional and Analytical Comparisons

Membrane Interaction :
demonstrates that phosphorylated macrocycles (e.g., calix[8]-PO3H2) reduce lipid bilayer penetration due to energy barriers at the membrane surface. Similarly, the target peptide’s Thr(PO3H2) may limit cellular uptake, favoring surface interactions over intracellular trafficking .

Analytical Methods: Table 2: Chromatographic Analysis Parameters for Amino Acids (Adapted from )

Amino Acid Retention Time (min) Detection Limit (nM) Linear Range (µM)
Lys 8.2 0.5 1–100
Arg 9.1 0.3 1–100
Ser 6.5 0.7 1–100
Thr 7.0 0.6 1–100
Pro 5.8 1.0 1–100

The phosphorylated Thr residue would require specialized detection (e.g., mass spectrometry) beyond standard amino acid analysis .

Stability and Toxicity Considerations

  • Stability : The TFA counterion improves solubility but may require removal in biological assays to avoid interference .
  • Toxicity: While the target peptide lacks explicit toxicity data, similar phosphorylated peptides (e.g., fibrinogen analogs) show low environmental risk . Non-phosphorylated analogs like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 also report minimal hazards .

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